molecular formula C20H24FN5O B2982580 7-Fluoro-3-[[1-[2-(4-methylpyrazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2415492-15-6

7-Fluoro-3-[[1-[2-(4-methylpyrazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one

Cat. No. B2982580
CAS RN: 2415492-15-6
M. Wt: 369.444
InChI Key: CEXHJRVRKNREOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of imidazole is characterized by a five-membered ring with two nitrogen atoms . Pyrazoles, on the other hand, are characterized by a five-membered ring with two adjacent nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions of imidazole and pyrazole derivatives can be quite diverse, depending on the specific substituents present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and use. For instance, certain fentanyl analogues, which are structurally similar to the compound , have been classified as Schedule I drugs in the United States, making it illegal to manufacture, distribute, or possess these substances .

Future Directions

The future directions in the research and development of new compounds often involve the modification of existing structures to improve their properties or discover new functionalities. This is particularly true in the field of medicinal chemistry, where the modification of heterocyclic compounds like imidazole and pyrazole is a common strategy .

properties

IUPAC Name

7-fluoro-3-[[1-[2-(4-methylpyrazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O/c1-15-11-23-26(12-15)9-8-24-6-4-16(5-7-24)13-25-14-22-19-10-17(21)2-3-18(19)20(25)27/h2-3,10-12,14,16H,4-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXHJRVRKNREOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-3-[[1-[2-(4-methylpyrazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one

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